2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often utilize solventless conditions to enhance the efficiency and sustainability of the synthesis process. These methods involve simple heating and relatively quick reactions, followed by purification techniques that adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . Reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates its potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
2-(2-(Piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is unique due to its specific structural features and diverse reactivity.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylideneethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H16N2O2/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11/h1-4,7,16H,5-6,8-10H2 |
InChI Key |
PWBOAIMYOHQQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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